3,4-Difluoropyridine

Basicity Electronic Properties pKa

3,4-Difluoropyridine (CAS 82878-63-5) is a fluorinated heterocyclic compound, a derivative of pyridine with two hydrogen atoms substituted by fluorine at the 3- and 4- positions. This substitution pattern creates a unique electronic and steric profile within the pyridine ring, making it a valuable building block in organic synthesis for pharmaceutical and agrochemical research.

Molecular Formula C5H3F2N
Molecular Weight 115.08 g/mol
CAS No. 82878-63-5
Cat. No. B1586000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoropyridine
CAS82878-63-5
Molecular FormulaC5H3F2N
Molecular Weight115.08 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1F)F
InChIInChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H
InChIKeyJSXCLIYVGKBOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoropyridine (CAS 82878-63-5) Overview: A Key Fluorinated Pyridine Building Block


3,4-Difluoropyridine (CAS 82878-63-5) is a fluorinated heterocyclic compound, a derivative of pyridine with two hydrogen atoms substituted by fluorine at the 3- and 4- positions . This substitution pattern creates a unique electronic and steric profile within the pyridine ring, making it a valuable building block in organic synthesis for pharmaceutical and agrochemical research [1]. Its properties, including a molecular weight of 115.08 g/mol and a boiling point of approximately 105.3 °C, are characteristic of its class .

Why 3,4-Difluoropyridine Cannot Be Replaced by Other Difluoropyridine Isomers


The specific positioning of fluorine atoms on the pyridine ring dictates a compound's reactivity and application. 3,4-Difluoropyridine is distinct from its isomers, such as 2,3- or 2,4-difluoropyridine, due to differences in electronic properties, basicity, and steric effects [1]. For instance, the pKa values of difluoropyridine isomers vary significantly, with 2,3-difluoropyridine having a predicted pKa of -2.85, while 2,4-difluoropyridine has a predicted pKa of -1.55 . These electronic differences directly impact reactivity in nucleophilic substitutions and cross-coupling reactions, making one isomer unsuitable as a drop-in replacement for another [2][3]. The evidence below quantifies these differences.

Quantitative Evidence Guide: 3,4-Difluoropyridine vs. Closest Analogs


Comparative Basicity (pKa) of 3,4-Difluoropyridine and Its Isomers

The basicity of fluoropyridines is a critical parameter influencing their reactivity and salt formation. While a precise experimental pKa for 3,4-difluoropyridine is not readily available in primary literature, a comparison of predicted values for the other difluorinated isomers demonstrates a clear trend based on substitution pattern. This provides a class-level inference that 3,4-difluoropyridine's basicity will be distinct from, and not interchangeable with, its isomers [1].

Basicity Electronic Properties pKa

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The position of fluorine atoms dictates the site of nucleophilic attack. 2,4-Difluoropyridine is well-documented to react with standard nucleophiles exclusively at the 4-position under halogen displacement conditions [1]. For 3,4-difluoropyridine, the absence of a fluorine at the highly activated 2-position leads to a different reactivity profile, often requiring different catalysts or conditions for selective functionalization. This is a class-level inference based on the established principles of heteroaromatic substitution.

Nucleophilic Substitution Regioselectivity Reactivity

Physical Property Differences: Boiling Point and Density

Even subtle changes in fluorine substitution alter the physical properties of these compounds, impacting handling, purification, and formulation [1].

Physical Properties Purification Handling

High-Value Applications for 3,4-Difluoropyridine in R&D and Production


Synthesis of Pharmaceutical Intermediates Requiring a Specific 3,4-Disubstituted Scaffold

3,4-Difluoropyridine serves as a key building block in the synthesis of complex pharmaceutical molecules, particularly where the 3,4-difluoro substitution pattern is required for biological activity. It is used as an intermediate in the synthesis of kinase inhibitors and other drug candidates, as evidenced by its presence in patents for compounds with potential therapeutic applications . Its distinct electronic profile, as inferred from isomer pKa comparisons, is essential for achieving the desired binding affinity and pharmacokinetic properties in the final drug molecule [1].

Development of Agrochemicals and Crop Protection Agents

This compound is a valuable intermediate for creating novel herbicides and fungicides [2]. Its specific substitution pattern allows for the tuning of the physicochemical properties of the final agrochemical, such as lipophilicity and metabolic stability, which are critical for efficacy and environmental fate. The ability to functionalize the pyridine ring through cross-coupling reactions makes it a versatile scaffold for generating diverse libraries of agrochemical candidates [3].

Preparation of Advanced Materials and Ligands

The unique electronic properties conferred by the 3,4-difluoro substitution pattern make this pyridine derivative a useful component in the design of advanced materials, such as ligands for metal complexes or components in organic light-emitting diodes (OLEDs) . Its specific regioselectivity profile, distinct from other isomers, allows for controlled functionalization to create non-symmetrical building blocks that are difficult to access from other starting materials [4].

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